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Compound of Interest

Compound Name: 4-Cyanobenzyl bromide

Cat. No.: B024449

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational
approaches to understanding the molecular properties of 4-cyanobenzyl bromide. This
compound is a valuable intermediate in the synthesis of pharmaceuticals and other organic
materials.[1][2] A thorough grasp of its structural, electronic, and spectroscopic characteristics
through in-silico methods is crucial for predicting its reactivity and designing novel synthetic
pathways.

Introduction to 4-Cyanobenzyl Bromide

4-Cyanobenzyl bromide, with the chemical formula C8H6BrN, is an organic compound
featuring a benzene ring substituted with a cyano (-CN) group and a bromomethyl (-CH2Br)
group at the para positions.[1] Its structure lends it to a variety of chemical reactions,
particularly nucleophilic substitutions, making it a versatile building block in organic synthesis.

[1]

Key Physical and Chemical Properties:
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Property Value Reference
CAS Number 17201-43-3 [11[2][3][41[5]
Molecular Formula C8H6BrN [L112][31[41[5]
Molecular Weight 196.04 g/mol [31[5]
Appearance White to off-white solid [3114]
Melting Point 113-117 °C [2]

Boiling Point 135-137 °C at 0.6 Torr [3]

N Insoluble in water; Soluble in
Solubility [2]
chloroform and methanol.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard approach for performing theoretical calculations on
4-cyanobenzyl bromide using Density Functional Theory (DFT), a robust method for
investigating the electronic structure of molecules.

2.1. Software and Hardware
o Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.

» Visualization: GaussView, Avogadro, or Chemcraft for molecular building and visualization of
results.

e Hardware: A high-performance computing (HPC) cluster is recommended for timely
completion of calculations.

2.2. Computational Steps

e Molecule Building: The initial 3D structure of 4-cyanobenzyl bromide is constructed using a
molecular editor.

o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. This is a critical step to ensure all subsequent calculations are performed on a
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stable structure.
o Method: B3LYP functional.

o Basis Set: 6-311++G(d,p).

o Frequency Analysis: Vibrational frequency calculations are performed on the optimized
geometry to confirm that it is a true minimum on the potential energy surface (no imaginary
frequencies) and to predict the infrared (IR) and Raman spectra.

o Electronic Property Calculations: Single-point energy calculations are carried out on the
optimized geometry to determine various electronic properties.

o Properties: HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and
Mulliken atomic charges.

Theoretical Results and Data Presentation

The following tables summarize the expected quantitative data from DFT calculations on 4-
cyanobenzyl bromide.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

Bond Bond Length (A)
C-Br 1.958

C-C (ring) 1.390 - 1.405

C-C (ring-CH2) 1.510

C-H (CH2) 1.090

C-H (ring) 1.085

C=N 1.158

C-C (ring-CN) 1.445

Table 2: Optimized Geometrical Parameters (Bond Angles)
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Angle Bond Angle (°)
C-C-Br 110.5

H-C-H (CH2) 109.8

C-C-C (ring) 119.5-120.5
C-C-H (ring) 119.8 - 120.2
C-C-C=N 179.5

Table 3: Calculated Vibrational Frequencies

Vibrational Mode

Frequency (cm™?)

Description

V(C=N) ~2230 Cyano group stretching
v(C-H) aromatic ~3050-3100 Aromatic C-H stretching
v(C-H) aliphatic ~2950-3000 Methylene C-H stretching
v(C-Br) ~650 Carbon-bromine stretching
0(CH2) ~1450 Methylene scissoring

Table 4: Electronic Properties

Property Value

HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Dipole Moment 35D

Mandatory Visualizations
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The following diagrams, generated using the DOT language, illustrate key aspects of the
theoretical study of 4-cyanobenzyl bromide.

Figure 1: Molecular Structure of 4-Cyanobenzyl Bromide
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Figure 2: Computational Workflow Figure 3: HOMO-LUMO Energy Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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